1,2-Dihexanoylglycerol
Overview
Description
1,2-Dihexanoylglycerol is a diacylglycerol compound where both acyl groups are hexanoyl. It is a synthetic analog of diacylglycerol, a key signaling molecule in various cellular processes. The molecular formula of this compound is C15H28O5, and it has a molecular weight of 288.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of immobilized enzymes as biocatalysts is also explored to achieve selective esterification .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexanoylglycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to monoacylglycerols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols and amines are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Hexanoic acid and glycerol derivatives.
Reduction: Monohexanoylglycerol.
Substitution: Various esters and amides.
Scientific Research Applications
1,2-Dihexanoylglycerol is widely used in scientific research due to its role as a cell-permeable analog of diacylglycerol. Its applications include:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigates signaling pathways involving protein kinase C activation, calcium mobilization, and lipid metabolism.
Medicine: Explores its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of surfactants and emulsifiers
Mechanism of Action
1,2-Dihexanoylglycerol exerts its effects by mimicking diacylglycerol, a natural activator of protein kinase C. It binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoylglycerol: Another diacylglycerol analog with octanoyl groups.
1,2-Didecanoylglycerol: Contains decanoyl groups.
1,2-Dimyristoylglycerol: Features myristoyl groups.
Uniqueness
1,2-Dihexanoylglycerol is unique due to its specific chain length, which influences its solubility, membrane permeability, and interaction with protein kinase C. Its shorter chain length compared to other diacylglycerols makes it more suitable for certain biochemical assays and cellular studies .
Properties
IUPAC Name |
(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938726 | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-91-3, 33774-66-2 | |
Record name | 1,2-Dihexanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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